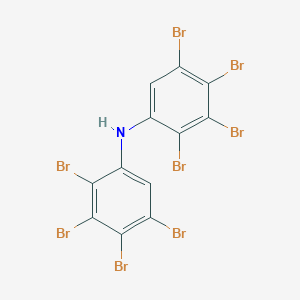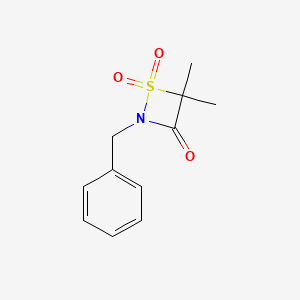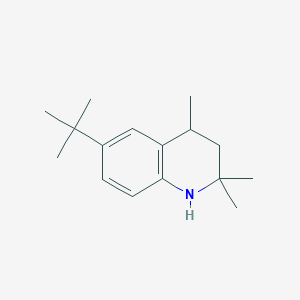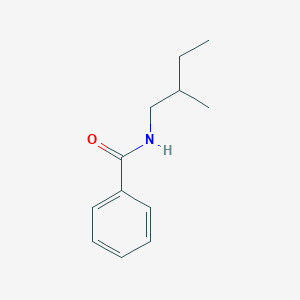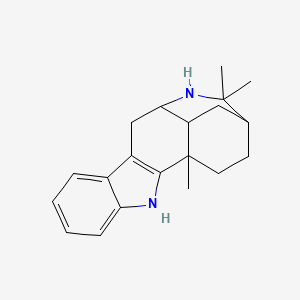![molecular formula C11H14N2O B14636083 Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- CAS No. 56635-09-7](/img/structure/B14636083.png)
Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- is a compound that features a pyrrolidine ring attached to a pyridine moiety. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle, widely used in medicinal chemistry due to its versatile biological activities . The addition of a pyridine ring enhances its chemical properties, making it a valuable scaffold in drug discovery and other scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- typically involves the construction of the pyrrolidine ring followed by the attachment of the pyridine moiety. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated pyridine under palladium catalysis . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the hydrogenation of pyrrole or the cyclization of amino alcohols. For instance, pyrrolidine can be produced from butanediol and ammonia over a nickel catalyst at high temperatures and pressures . These methods are scalable and efficient, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidines and pyridines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure, which allows for better interaction with biological macromolecules . The pyridine moiety can further modulate the compound’s electronic properties, enhancing its activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: An aromatic analog with different electronic properties.
Pyrrolizidine: Contains two fused pyrrolidine rings.
Proline: An amino acid derivative of pyrrolidine.
Uniqueness
Pyrrolidine, 1-[(4-methyl-3-pyridinyl)carbonyl]- is unique due to its combination of a pyrrolidine ring and a pyridine moiety, which provides a balance of steric and electronic properties. This makes it a versatile scaffold for drug design and other applications .
Propiedades
Número CAS |
56635-09-7 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(4-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H14N2O/c1-9-4-5-12-8-10(9)11(14)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Clave InChI |
NYCQRFHZFRXAJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NC=C1)C(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


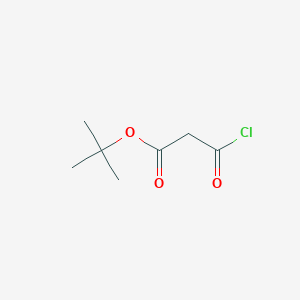
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)
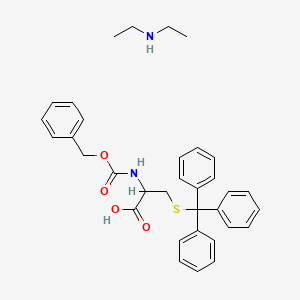

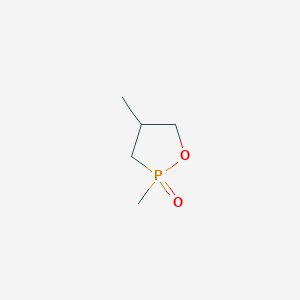

![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
